molecular formula C6H4F4N2O2S B6186545 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2639431-65-3

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B6186545
CAS No.: 2639431-65-3
M. Wt: 244.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them important in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may be carried out at room temperature or under mild heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors. Its fluorinated structure enhances binding affinity and selectivity.

    Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Fluorinated compounds are often explored for their improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its stability and effectiveness in pest control.

Mechanism of Action

The mechanism of action of 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This can lead to inhibition of enzyme activity or modulation of receptor function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-(trifluoromethyl)pyridine
  • 6-fluoro-3-(trifluoromethyl)pyridine
  • 4-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. The combination of fluorine atoms and the sulfonamide group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

CAS No.

2639431-65-3

Molecular Formula

C6H4F4N2O2S

Molecular Weight

244.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.